molecular formula C19H34ClN B1265457 Benzyldimethyldecylammonium chloride CAS No. 63449-41-2

Benzyldimethyldecylammonium chloride

Cat. No.: B1265457
CAS No.: 63449-41-2
M. Wt: 311.9 g/mol
InChI Key: TTZLKXKJIMOHHG-UHFFFAOYSA-M
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Description

Benzyldimethyldecylammonium chloride is a quaternary ammonium compound commonly used as a cationic surfactant. It is known for its antimicrobial properties and is widely used in various industrial and household applications. The compound has the molecular formula C19H34ClN and a molecular weight of 311.93 g/mol .

Biochemical Analysis

Biochemical Properties

Benzyldimethyldecylammonium chloride plays a significant role in biochemical reactions, primarily due to its ability to disrupt microbial cell membranes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with membrane proteins, leading to altered membrane permeability and disruption of cellular homeostasis .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and impaired cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular membranes and biomolecules. This compound can bind to the phospholipid bilayer of cell membranes, causing membrane destabilization and increased permeability . Additionally, this compound can inhibit enzyme activity by binding to their active sites, leading to enzyme inactivation . These interactions result in disrupted cellular processes and ultimately cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit antimicrobial activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including tissue damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced energy production . Additionally, this compound can affect metabolite levels by disrupting the balance of metabolic intermediates and end products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethyldecylammonium chloride can be synthesized through the quaternization of dimethyldecylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions. The reaction is as follows:

C10H21N(CH3)2+C6H5CH2ClC10H21N(CH3)2CH2C6H5+Cl\text{C10H21N(CH3)2} + \text{C6H5CH2Cl} \rightarrow \text{C10H21N(CH3)2CH2C6H5}^+ \text{Cl}^- C10H21N(CH3)2+C6H5CH2Cl→C10H21N(CH3)2CH2C6H5+Cl−

Industrial Production Methods

Industrial production of this compound involves the continuous flow process where dimethyldecylamine and benzyl chloride are mixed in a reactor. The reaction mixture is then heated to facilitate the quaternization reaction. The product is purified through crystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyldecylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

Benzyldimethyldecylammonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzyldimethyldodecylammonium chloride
  • Benzyldimethyltetradecylammonium chloride
  • Benzyldimethylhexadecylammonium chloride
  • Didecyldimethylammonium chloride

Uniqueness

Benzyldimethyldecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds with different alkyl chain lengths .

Properties

IUPAC Name

benzyl-decyl-dimethylazanium;chloride
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InChI

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

TTZLKXKJIMOHHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClN
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DSSTOX Substance ID

DTXSID7040780
Record name Benzyldimethyldecylammonium chloride
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Molecular Weight

311.9 g/mol
Source PubChem
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Physical Description

Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR.
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Solubility

Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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CAS No.

63449-41-2, 965-32-2
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Record name Decyldimethylbenzylammonium chloride
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Record name Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name C8-18-Alkydimethylbenzyl ammonium chlorides
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Record name Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name Benzyldimethyldecylammonium chloride
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Record name Benzyl(decyl)dimethylammonium chloride
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Record name BENZALKONIUM CHLORIDE
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Melting Point

29-34 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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